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molecular formula C9H6FN B1202552 5-Fluoroquinoline CAS No. 394-69-4

5-Fluoroquinoline

Cat. No. B1202552
M. Wt: 147.15 g/mol
InChI Key: WMFXCDGQRHJFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073902B2

Procedure details

To a suspension of 5-aminoquinoline (10.0 g, 0.069 mol) in 48% HBF4 (40 mL) at 0° C. was added portionwise sodium nitrite. This was stirred for 1 hour and then poured into 1:1 ethyl acetate/diethyl ether (50 mL). The resulting suspension was filtered and the solid dried. This solid was added portionwise to refluxing xylene (80 mL) and stirred for 2 hours then allowed to cool. The xylene was decanted off and the residue was dissolved in 1N aqueous hydrochloric acid (100 mL). After neutralization with sodium carbonate, the mixture was extracted with ethyl acetate (3×80 mL). The extracts were dried over sodium sulfate, filtered and the volatiles were removed in vacuo. The residue was purified by silica gel column chromatography, eluting with 2% ethyl acetate in petroleum ether to afford 5-fluoroquinoline as a colorless oil (2.5 g, 24.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate diethyl ether
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
24.5%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.N([O-])=O.[Na+].C(OCC)(=O)C.C(OCC)C.[H+].[B-](F)(F)(F)[F:29]>>[F:29][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C2C=CC=NC2=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ethyl acetate diethyl ether
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC.C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
This was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the solid dried
ADDITION
Type
ADDITION
Details
This solid was added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing xylene (80 mL)
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The xylene was decanted off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1N aqueous hydrochloric acid (100 mL)
EXTRACTION
Type
EXTRACTION
Details
After neutralization with sodium carbonate, the mixture was extracted with ethyl acetate (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 2% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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